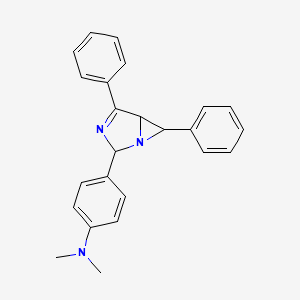
4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,6-Diphenyl-1,3-diazabicyclo(310)hex-3-EN-2-YL)-N,N-dimethylaniline is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of 4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline involves multiple steps, starting with the formation of the bicyclic core. The reaction conditions typically require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparación Con Compuestos Similares
When compared to similar compounds, 4-(4,6-Diphenyl-1,3-diazabicyclo(3.1.0)hex-3-EN-2-YL)-N,N-dimethylaniline stands out due to its unique bicyclic structure and the specific functional groups attached to it. Similar compounds include:
- Ethyl 4-{4,6-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl}benzoate
- Other diazabicyclohexane derivatives
These compounds share structural similarities but differ in their functional groups and specific applications.
Propiedades
Número CAS |
767292-30-8 |
|---|---|
Fórmula molecular |
C24H23N3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
4-(4,6-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-en-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C24H23N3/c1-26(2)20-15-13-19(14-16-20)24-25-21(17-9-5-3-6-10-17)23-22(27(23)24)18-11-7-4-8-12-18/h3-16,22-24H,1-2H3 |
Clave InChI |
RSXWXEAYFFVBFX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2N=C(C3N2C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


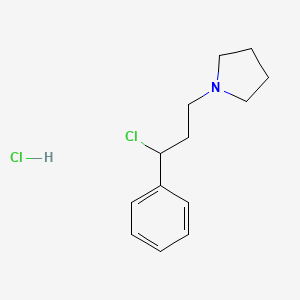

![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
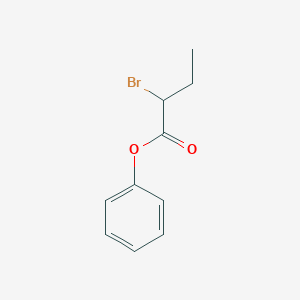
![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)

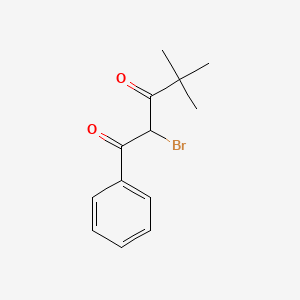
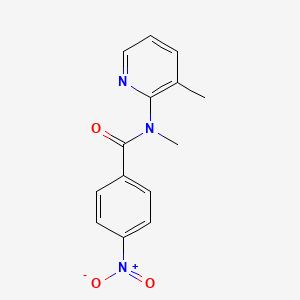
![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)

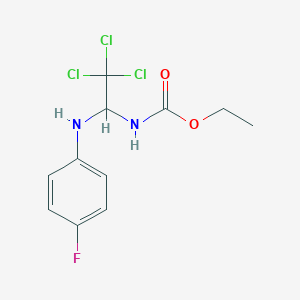

![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12002502.png)
